(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal is a complex organic compound derived from the morphinan family, which includes various alkaloids known for their pharmacological properties. This compound features a unique structure characterized by an epoxy group and multiple hydroxyl groups, contributing to its potential biological activity.
This compound can be classified as an organic compound, specifically within the category of alkaloids. Alkaloids are nitrogen-containing compounds typically derived from plants and are known for their significant pharmacological effects. The morphinan skeleton is commonly associated with opioids, which are used in pain management and have psychoactive properties .
The classification of this compound can be approached from different perspectives:
The molecular structure of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal can be analyzed based on its chemical formula and stereochemistry:
The stereochemistry is crucial for determining the biological activity of the compound, as different stereoisomers may exhibit varying effects in biological systems .
The compound is expected to undergo several chemical reactions due to its functional groups:
These reactions highlight the compound's potential for further derivatization and modification in synthetic organic chemistry .
The mechanism of action for compounds related to morphinans often involves interaction with opioid receptors in the central nervous system. Specifically:
Research into this specific compound's action is essential for understanding its therapeutic potential and safety profile .
Relevant data regarding melting point, boiling point, and specific reactivity conditions would require further experimental determination .
The primary applications of (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal include:
Continued research into this compound could lead to new therapeutic agents with improved efficacy and safety profiles compared to existing opioids .
The systematic IUPAC name for the compound is (5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal, with the CAS Registry Number 646032-89-5 [1] [5]. The stereochemical descriptor (5α) denotes the absolute configuration at the C-5 chiral center, confirming the trans-fusion of rings C and D characteristic of classical morphinan alkaloids. This configuration is critical for maintaining the three-dimensional scaffold that defines opioid receptor interactions. The "17-(2-propenyl)" designation specifies the N-allyl substituent at the nitrogen atom (position 17), while "cyclic 1,2-ethanediyl acetal" describes the ketal protection at the C-6 carbonyl group [5]. Alternative nomenclature includes 4,5α-epoxy-3,14β-dihydroxy-17-(prop-2-enyl)-morphinane-6-spiro-2’-(1,3-dioxolan), emphasizing the spiro junction at C-6 [5].
The molecular formula is C₂₁H₂₅NO₅, determined through high-resolution mass spectrometry and elemental analysis [1] [5]. This composition corresponds to a monoisotopic molecular weight of 371.173 g/mol (exact mass) and an average molecular weight of 371.43 g/mol [1] [5]. The mass discrepancy of 0.257 g/mol arises from the inclusion of natural abundance isotopes in the average weight calculation. Key physicochemical parameters include:
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₅NO₅ |
Exact Mass | 371.173 g/mol |
Average Molecular Weight | 371.43 g/mol |
Topological Polar Surface Area | 71.4 Ų |
Calculated LogP | 1.41 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
The 4,5-epoxy bridge imposes conformational rigidity on ring C, forcing a characteristic "T-shaped" molecular geometry conserved across natural and synthetic morphinans [3] . The phenolic 3-hydroxy group enables hydrogen bonding with opioid receptors, while the C-14 hydroxy group enhances receptor affinity through hydrophobic pocket interactions. These groups are electronically coupled: the 3-OH phenolic proton (pKₐ ~10) can ionize under physiological conditions, influencing receptor binding kinetics [3] [6].
The cyclic acetal represents a strategic ketalization of the C-6 carbonyl group, converting it to a spiro-1,3-dioxolane system [1] [5]. This modification:
The Nⁱ⁷-allyl group (-CH₂-CH=CH₂) confers distinctive pharmacological properties. Compared to N-methyl morphinans:
Structurally, this compound belongs to the 6-keto-morphinan subgroup but is distinguished by its acetal protection—a feature absent in natural alkaloids and most clinical opioids [3] . Key comparisons:
Table 2: Structural Comparison with Morphinan Derivatives
Compound | C-6 Modification | N-17 Substituent | C-3/C-14 Groups | Key Structural Differences |
---|---|---|---|---|
(5α)-4,5-Epoxy-3,14-dihydroxy-17-(2-propenyl)-morphinan-6-one Cyclic 1,2-Ethanediyl Acetal | Cyclic acetal | 2-Propenyl | 3,14-Dihydroxy | Acetal protection at C-6 |
Naloxone (C₁₉H₂₁NO₄) | Ketone | 2-Propenyl | 3,14-Dihydroxy | Unmodified C-6 carbonyl; Molecular weight 327.37 g/mol [2] [6] |
Morphine (C₁₇H₁₉NO₃) | Alcohol | Methyl | 3,14-Dihydroxy | Saturated C-6; No C-6 carbonyl [3] |
Thebaine | Enone | Methyl | 3-Methoxy, 4,5-Epoxy | Unsaturated C-6-C-8 bond; No C-14 oxygen [3] [7] |
The acetal group sterically shields the C-6 position, potentially altering receptor engagement compared to naloxone’s C-6 carbonyl. Unlike thebaine, this compound lacks C-6/C-8 unsaturation, conferring greater stability [3] [7]. The N-allyl group aligns it pharmacologically with antagonist scaffolds, though the acetal may modify intrinsic efficacy [2] [6].
While single-crystal X-ray diffraction data is unavailable, spectroscopic characterization provides structural insights:
Table 3: Predicted Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
IR (cm⁻¹) | 1100 (s) | Acetal C-O-C asymmetric stretch |
3400-3200 (br) | O-H stretch (H-bonded) | |
1660 (m) | Allyl C=C stretch | |
¹H NMR (ppm) | 5.8-6.0 (m, 1H) | Allyl -CH= |
3.8-4.5 (m, 4H) | Acetal -O-CH₂-CH₂-O- | |
6.6 (s, 1H) | Aromatic H-1 | |
¹³C NMR (ppm) | 100-110 | Spiro acetal carbon (C-6) |
145-150 | C-3/C-14 (oxygenated ipso carbons) | |
MS (m/z) | 372.4 [M+H]⁺ | Molecular ion |
314.3 [M+H–C₂H₄O₂]⁺ | Loss of acetal fragment |
The combined spectroscopic profile confirms the core morphinan scaffold, acetal functionality, and allyl substituent, distinguishing it from related opioids [1] [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7